molecular formula C14H13ClFN B8305043 1-(4'-Chloro-2'-fluoro-biphenyl-2-yl)-ethylamine

1-(4'-Chloro-2'-fluoro-biphenyl-2-yl)-ethylamine

Cat. No. B8305043
M. Wt: 249.71 g/mol
InChI Key: KWJFLNMADVMXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4'-Chloro-2'-fluoro-biphenyl-2-yl)-ethylamine is a useful research compound. Its molecular formula is C14H13ClFN and its molecular weight is 249.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4'-Chloro-2'-fluoro-biphenyl-2-yl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Chloro-2'-fluoro-biphenyl-2-yl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H13ClFN

Molecular Weight

249.71 g/mol

IUPAC Name

1-[2-(4-chloro-2-fluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13ClFN/c1-9(17)11-4-2-3-5-12(11)13-7-6-10(15)8-14(13)16/h2-9H,17H2,1H3

InChI Key

KWJFLNMADVMXAB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C2=C(C=C(C=C2)Cl)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(4′-chloro-2′-fluoro-1,1′-biphenyl-2-yl)ethanone (3.2 g, 12.9 mmol) in anhydrous methanol (200 mL) was added solid ammonium acetate (19.8 g, 257 mmol). The reaction mixture was heated at 60° C. for one hour, followed by the addition of a methanolic solution of sodium cyanoborohydride (1.62 g, 25.8 mmol). After 16 hours, the methanol was removed in vacuo and aqueous ammonium hydroxide was added. The aqueous phase was extracted with diethyl ether (3×200 mL) until the amine was no longer present in the aqueous phase. The organic phase was then washed with 2 N aqueous hydrochloric acid (3×100 mL) and the aqueous phases combined. The solid formed during the acid wash was determined to be the dialkyated amine and was segregated from the aqueous phase. Aqueous sodium hydroxide was added to the acidic aqueous phase until the solution was neutralized to pH 8 to 9. The basic aqueous phase was extracted with diethyl ether until the primary amine was no longer detected in the aqueous phase. The combined organic phases were dried over anhydrous sodium sulfate, filtered, and concentrated to afford a clear oil that was used without further purification;
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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